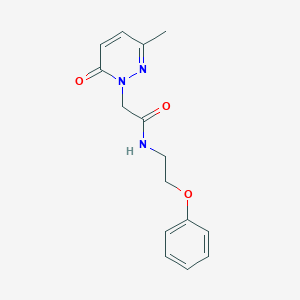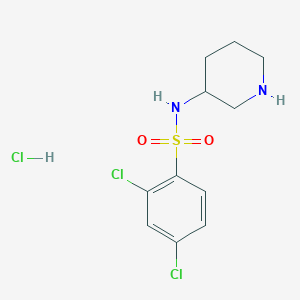![molecular formula C17H11BrN2O3 B2564302 7-溴-2-甲基-1-(吡啶-4-基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮 CAS No. 850242-15-8](/img/structure/B2564302.png)
7-溴-2-甲基-1-(吡啶-4-基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its diverse functional groups and heterocyclic structure. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of 7-hydroxy derivatives with various nucleophiles. For instance, the paper titled "Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo(3,4-b)pyridin-5-ones" describes the synthesis of 7-substituted pyrrolopyridinones by reacting 7-hydroxy derivatives with nucleophiles such as active methylene compounds and amines under acidic or basic conditions . This suggests that a similar approach could potentially be applied to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Although the exact molecular structure of 7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not provided, the paper "Synthesis and Crystal Structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione" discusses the crystal structure of a related bromophenyl quinolinedione . The pyridine ring in this compound adopts a distorted boat conformation, which could be indicative of the conformational possibilities in the compound of interest. The presence of non-classical hydrogen bonds and π-π interactions also suggests that similar interactions might be present in the compound of interest, affecting its molecular conformation and stability.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the bromo substituent and the pyrrole moiety. The bromo group is typically a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions. The pyrrole ring, being an electron-rich heterocycle, might also undergo electrophilic substitution reactions. The paper on the preparation of 7-Arylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3-(2H)-diones discusses the use of aryne methodology, which could be relevant for introducing aryl groups into the compound of interest .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the structural features such as the bromo group, the pyridine ring, and the fused heterocyclic system would likely contribute to its chemical reactivity, solubility, and potential biological activity. The compound's crystalline structure, if determined, would provide further insights into its physical properties, such as melting point, solubility, and stability.
科学研究应用
神经系统疾病
该化合物调节TGF-β信号通路的特性可能扩展到神经保护领域。研究表明,抑制TGF-β通路可以减轻神经炎症、氧化应激和神经元损伤。 研究人员正在探索其在阿尔茨海默病和帕金森病等神经退行性疾病中的潜力 .
心血管健康
TGF-β信号通路影响心脏纤维化、肥大及重构。 7-溴-DMH1的ALK5抑制可能对预防或治疗心脏病(如心肌梗塞和心力衰竭)具有希望 .
骨再生和修复
TGF-β信号通路在骨骼稳态中起着至关重要的作用。通过靶向ALK5,7-溴-DMH1可以增强骨形成并抑制破骨细胞活性。 研究人员正在研究其在骨组织工程和骨折愈合中的潜力 .
抗炎应用
TGF-β信号通路有助于炎症。 7-溴-DMH1调节该通路的特性可能对管理慢性炎症性疾病(如类风湿性关节炎和炎症性肠病)具有意义 .
化学生物学和药物开发
研究人员正在使用7-溴-DMH1作为化学探针来研究TGF-β信号通路。其独特的结构和选择性使其成为理解细胞过程的宝贵工具。 此外,它还可以作为设计具有改善药理特性的新型ALK5抑制剂的起点 .
总之,7-溴-DMH1在从癌症治疗到神经保护的各个领域都具有潜力。其对ALK5的选择性抑制使其成为研究人员旨在揭示复杂生物过程和开发靶向疗法的宝贵工具。
如需了解更多详细信息,请参阅以下链接的科学文章:
属性
IUPAC Name |
7-bromo-2-methyl-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c1-20-14(9-4-6-19-7-5-9)13-15(21)11-8-10(18)2-3-12(11)23-16(13)17(20)22/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQKMWYCKXOHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2564219.png)
![6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2564220.png)
![3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2564222.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2564223.png)

![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(benzylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2564231.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2564235.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564237.png)
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride](/img/structure/B2564239.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2564241.png)